molecular formula C8H9LiN2O2 B2947829 Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2411242-10-7

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

カタログ番号: B2947829
CAS番号: 2411242-10-7
分子量: 172.11
InChIキー: YISULTLGXKXHFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains lithium as a central atom and has a pyrroloimidazole structure.

科学的研究の応用

Epigenetic Biomarkers and Response to Lithium

Research has shown that lithium, a cornerstone treatment for bipolar disorder, is associated with variable response rates among patients. A study conducted by Marie-Claire et al. (2020) found that the prophylactic response to lithium in individuals with bipolar disorder type 1 could be associated with distinct blood DNA methylation profiles. This suggests that epigenetic biomarkers may help predict patient response to lithium treatment, potentially paving the way for more personalized approaches to managing bipolar disorder (Marie-Claire et al., 2020).

Neuroprotective Effects and Brain Structure

Studies have documented the neuroprotective effects of lithium on the human brain. Notably, lithium treatment has been shown to prevent grey matter atrophy in patients with bipolar disorder, supporting its neurotrophic and neuroprotective effects. This is particularly evident in key brain regions associated with bipolar disorder, suggesting lithium's role in limiting pathological grey matter atrophy (Hozer et al., 2020). Additionally, Stout et al. (2020) reported the accumulation of lithium in the hippocampus of patients with bipolar disorder, a region critical for emotion processing and regulation. This finding underscores lithium's potential therapeutic effects on brain structure and function (Stout et al., 2020).

Longevity and Healthspan

Lithium's impact extends beyond its psychiatric applications, with research indicating its potential to promote longevity and healthspan. Zarse et al. (2011) found an inverse correlation between low-dose lithium exposure and all-cause mortality in humans and metazoans, suggesting that lithium may possess anti-aging properties across diverse species (Zarse et al., 2011).

Mechanisms of Action on Neurotransmitter Systems

The effects of lithium on neurotransmitter systems have been a subject of interest. Lithium influences both glutamatergic and GABAergic neurotransmissions, as demonstrated in studies involving healthy volunteers. These findings highlight lithium's complex interactions with neurotransmitter systems, which may contribute to its therapeutic effects in treating psychiatric disorders (Shibuya-Tayoshi et al., 2008).

作用機序

Target of Action

The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction disrupts the normal function of RIPK1, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis pathway, a form of regulated cell death . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Result of Action

The compound’s action results in potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1 and disrupting the necroptosis pathway, the compound can effectively mitigate diseases related to necroptosis.

特性

IUPAC Name

lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Li/c1-5-6-3-2-4-10(6)7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKYGLLEFRWCNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C2CCCN2C(=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。